3,4-dihydrobenz[h]isoquinolin-1(2H)-one 3,4-dihydrobenz[h]isoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14077214
InChI: InChI=1S/C13H11NO/c15-13-12-10(7-8-14-13)6-5-9-3-1-2-4-11(9)12/h1-6H,7-8H2,(H,14,15)
SMILES:
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

3,4-dihydrobenz[h]isoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC14077214

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydrobenz[h]isoquinolin-1(2H)-one -

Specification

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 3,4-dihydro-2H-benzo[h]isoquinolin-1-one
Standard InChI InChI=1S/C13H11NO/c15-13-12-10(7-8-14-13)6-5-9-3-1-2-4-11(9)12/h1-6H,7-8H2,(H,14,15)
Standard InChI Key ZEESLHGIDIWIEM-UHFFFAOYSA-N
Canonical SMILES C1CNC(=O)C2=C1C=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

3,4-Dihydrobenz[h]isoquinolin-1(2H)-one belongs to the isoquinoline alkaloid family, featuring a partially saturated isoquinoline core fused with a benzene ring. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 183.23 g/mol. The compound’s planar aromatic system and electron-rich heterocyclic core enable diverse chemical modifications, making it a valuable scaffold for drug design. Key structural features include:

  • Fused bicyclic system: Enhances rigidity and influences binding interactions with biological targets.

  • Keto group at position 1: Participates in hydrogen bonding and electronic interactions.

  • Saturation at positions 3 and 4: Reduces ring strain and modulates conformational flexibility.

Comparative analysis with analogs, such as 3,4-dihydroisoquinolin-1(2H)-one (C₉H₉NO), highlights the impact of benzene fusion on physicochemical properties. For instance, the benz[h] derivative exhibits increased hydrophobicity (clogP ≈ 2.8) compared to its non-fused counterpart (clogP ≈ 1.5) .

Synthetic Methodologies

Rhodium(III)-Catalyzed C–H Activation

A Rh(III)-catalyzed tandem protocol enables efficient synthesis of dihydroisoquinolinones under mild conditions. This one-pot method involves C–H allylation followed by N-alkylation cyclization, achieving yields up to 85% . Substrate scope studies demonstrate tolerance for electron-donating and withdrawing groups, hinting at potential applicability for synthesizing the benz[h] derivative by modifying aromatic precursors.

Biological Activity and Mechanisms

Antioomycete Activity

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit potent activity against Pythium recalcitrans, a plant pathogen. In one study, a brominated analog demonstrated an EC₅₀ of 14 μM, outperforming the commercial fungicide hymexazol (EC₅₀ = 23 μM) . Mechanistic studies suggest membrane disruption as the primary mode of action, with the keto group critical for binding to lipid bilayers .

PARP Inhibition

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides, derived from the dihydroisoquinolinone scaffold, inhibit poly(ADP-ribose) polymerase (PARP) with IC₅₀ values in the nanomolar range. Compound 3l (IC₅₀ = 156 nM) showed enhanced potency due to hydrophobic interactions with PARP1’s catalytic domain . Saturation of the isoquinoline ring (3,4-dihydro) improved binding affinity by 3-fold compared to aromatic analogs, underscoring the scaffold’s conformational advantages .

Structure-Activity Relationships (SAR)

Key SAR insights from related compounds include:

Structural FeatureImpact on ActivityExample Data
C4-carboxyl groupEssential for antioomycete activityRemoval reduced activity by >90%
Bromine substitutionEnhanced lipophilicity and membrane penetrationEC₅₀ = 14 μM vs. 23 μM for hymexazol
3,4-Dihydro saturationImproved PARP1 inhibitionIC₅₀ = 156 nM vs. 450 nM for aromatic analog

These findings highlight the benz[h] derivative’s potential for optimization through strategic substitutions.

Applications in Drug Discovery

Antimicrobial Agents

The scaffold’s ability to disrupt microbial membranes positions it as a candidate for novel antifungals and antibacterials. Hybrid derivatives combining dihydroisoquinolinone moieties with known antimicrobial pharmacophores are under exploration .

Central Nervous System (CNS) Therapeutics

Dopamine D3 receptor ligands derived from dihydroisoquinolinones, such as 6-bromo-3,4-dihydro-2H-isoquinolin-1-one, modulate dopaminergic signaling, offering potential in treating addiction and Parkinson’s disease.

Future Directions and Challenges

Synthetic Accessibility

Developing scalable routes for the benz[h] derivative remains a hurdle. Leveraging Rh(III)-catalyzed methods or photochemical cyclizations could address this .

Target Validation

While in vitro data are promising, in vivo studies are needed to confirm efficacy and safety. Computational modeling and CRISPR screening could identify novel targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator